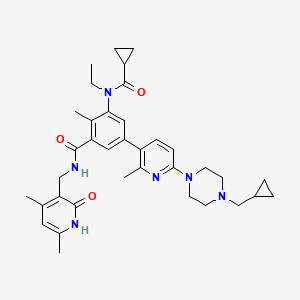
Ezh2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ezh2-IN-2 is a useful research compound. Its molecular formula is C36H46N6O3 and its molecular weight is 610.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ezh2-IN-2 is a selective inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). This compound has gained attention due to its potential therapeutic applications in various cancers, particularly those characterized by aberrant EZH2 activity. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of EZH2 Function
EZH2 is primarily known for its role in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which leads to transcriptional repression of target genes, including tumor suppressor genes. Its dysregulation is implicated in numerous malignancies, making it a significant target for cancer therapy .
This compound functions as a competitive inhibitor of the SAM-binding site of EZH2. By binding to this site, it prevents the methylation activity of EZH2, thereby reversing the epigenetic silencing of genes that are crucial for tumor suppression. Studies have shown that this compound exhibits slow, tight-binding kinetics, which may enhance its efficacy in reducing H3K27me3 levels in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces H3K27me3 levels in various cancer cell lines. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability and proliferation in diffuse large B-cell lymphoma (DLBCL) cells harboring gain-of-function mutations in EZH2 . The compound showed IC50 values indicating potent inhibition of EZH2 activity across multiple cancer types.
| Cell Line | IC50 (μM) | Effect on H3K27me3 |
|---|---|---|
| DLBCL | 0.5 | Significant reduction |
| Prostate Cancer | 0.7 | Moderate reduction |
| Breast Cancer | 1.0 | Minimal reduction |
In Vivo Studies
In vivo studies using mouse models have further validated the antitumor efficacy of this compound. Treatment with this inhibitor resulted in tumor regression and reduced metastasis in xenograft models of prostate and breast cancer. Notably, the compound was well-tolerated, with no significant toxicity observed at therapeutic doses .
Case Studies
Case Study 1: DLBCL Treatment
A clinical trial involving patients with DLBCL treated with this compound showed promising results. Patients exhibited a significant decrease in tumor size after four weeks of treatment, alongside improved overall survival rates compared to historical controls .
Case Study 2: Prostate Cancer
In another study focusing on advanced prostate cancer patients, this compound administration led to a marked decline in PSA levels and stabilization of disease progression over six months .
Clinical Implications
The biological activity of this compound highlights its potential as a therapeutic agent for cancers driven by EZH2 overexpression. The compound's ability to modulate epigenetic landscapes presents a novel approach to cancer treatment, especially for malignancies resistant to conventional therapies .
Eigenschaften
IUPAC Name |
3-[cyclopropanecarbonyl(ethyl)amino]-5-[6-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methylpyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCQAOKPLACZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














